H-Asp-Asp-Asp-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

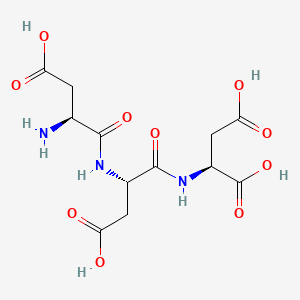

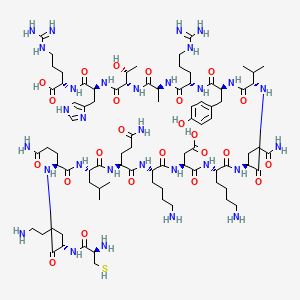

“H-Asp-Asp-Asp-OH” is an oligopeptide with the molecular formula C12H17N3O10 . It is also known by other names such as Asp-Asp-Asp and L-alpha-aspartyl-L-alpha-aspartyl-L-aspartic acid .

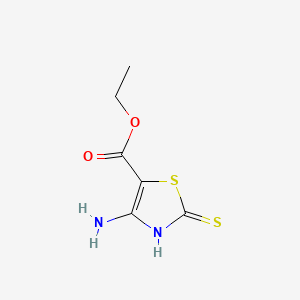

Synthesis Analysis

The synthesis of “H-Asp-Asp-Asp-OH” involves methodologies for the Fmoc synthesis, purification, and mass spectral analysis . Critical steps in the synthesis include double acylation steps for each residue, alternating HBTU and HATU as the acylating agents, and synthesis on a chlorotrityl resin .

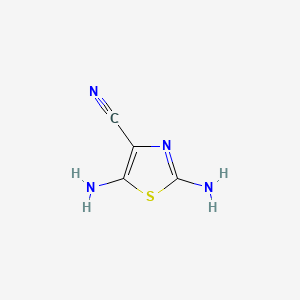

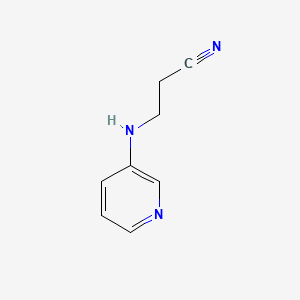

Molecular Structure Analysis

The molecular weight of “H-Asp-Asp-Asp-OH” is 363.28 g/mol . The IUPAC name is (2S)-2-[[ (2S)-2-[[ (2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid . The InChI and SMILES strings provide a detailed view of the molecule’s structure .

Physical And Chemical Properties Analysis

“H-Asp-Asp-Asp-OH” has a molecular weight of 363.28 g/mol and a computed XLogP3-AA of -6.1 . It has 7 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 363.09139375 g/mol .

科学研究应用

尿毒症毒素和淋巴细胞转化:H-Asp(Gly)-OH,一种类似于 H-Asp-Asp-Asp-OH 的二肽,已被发现可以抑制 PHA 诱导的淋巴细胞转化,这对于理解尿毒症毒素很重要(Abiko et al., 1978)。

生物铬源的动力学研究:研究了与 Asp 结构相关的双天冬氨酸铬(III) 的脱螯动力学,揭示了合成生物铬源及其反应性的见解(Kita et al., 2014)。

DNA-核肽的合成:使用固相方法合成了天然存在的 DNA 核肽 H-Asp-Ser[pAAGTAAGCC]-Glu-OH。这项研究有助于理解遗传物质中的核肽(Dreef‐Tromp et al., 1992)。

铝空气电池的混合抑制剂:研究了氧化钙和 L-天冬氨酸作为混合抑制剂,证明了对碱性铝空气电池中的自腐蚀有很强的抑制作用。这项研究对提高这些电池的效率和安全性具有重要意义(Kang et al., 2019)。

酶促反应中的羧酸基团:研究了羧酸的氢键结构和 C=O 伸缩频率之间的相关性,提供了对 Asp 和 Glu 侧链在酶及其反应机制中的作用的见解(Takei et al., 2008)。

肽合成中的合成:合成了类似于 H-Asp-Asp-Asp-OH 的 β-1 和 β-2-金刚烷基天冬氨酸盐,用于固相肽合成中的潜在应用,突出了它们在抑制天冬酰亚胺形成中的作用(Okada et al., 1987)。

作用机制

Target of Action

H-Asp-Asp-Asp-OH, also known as a dipeptide of aspartic acid, is primarily used in biochemical research . Its primary targets are proteins that undergo post-translational modifications, specifically phosphorylation . Phosphorylation is a critical mechanism in the regulation of cellular biochemical pathways .

Mode of Action

The compound interacts with its targets by serving as a substrate in peptide synthesis . It can be further modified into the target peptide, playing a crucial role in protein structure, function, and interaction studies .

Biochemical Pathways

H-Asp-Asp-Asp-OH is involved in the regulation of enzymes and metabolic pathways such as signal transduction, gene transcription and regulation, cellular differentiation, and proliferation . These processes are controlled by the side chain phosphorylation and dephosphorylation of specific amino acids within a protein sequence .

Pharmacokinetics

Its solubility in water and acidic solutions suggests that it may have good bioavailability

Result of Action

The primary result of H-Asp-Asp-Asp-OH’s action is the modification of proteins, particularly through phosphorylation . This can significantly impact the function of the proteins, leading to changes in various cellular processes .

Action Environment

H-Asp-Asp-Asp-OH is stable under normal temperatures but may decompose under high temperature, acidic, or alkaline conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental factors. It should be stored under appropriate conditions to maintain its stability .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSHHQXIWLGVDD-ZLUOBGJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)

![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)